molecular formula C15H15N5O3S3 B2391147 N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1351595-56-6

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2391147
CAS No.: 1351595-56-6
M. Wt: 409.5
InChI Key: ZLEGYGFEEPBQNP-UHFFFAOYSA-N
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Description

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the 3,5-dimethoxybenzyl group: This step involves the nucleophilic substitution of the thiadiazole ring with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: It can be used as a pesticide or herbicide due to its biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: It may inhibit the growth of bacteria by interfering with cell wall synthesis or protein synthesis.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the 3,5-dimethoxybenzyl group, which can enhance its biological activity and selectivity compared to similar compounds. This structural feature may also influence its solubility, stability, and overall pharmacokinetic properties.

Properties

IUPAC Name

N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S3/c1-8-12(26-20-17-8)13(21)16-14-18-19-15(25-14)24-7-9-4-10(22-2)6-11(5-9)23-3/h4-6H,7H2,1-3H3,(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEGYGFEEPBQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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